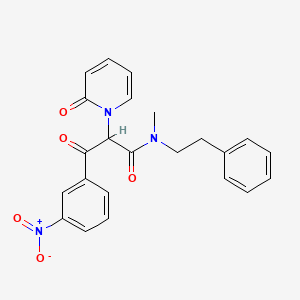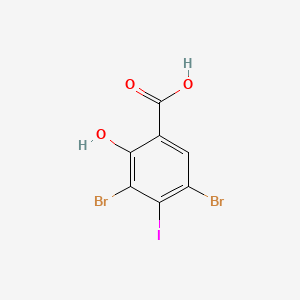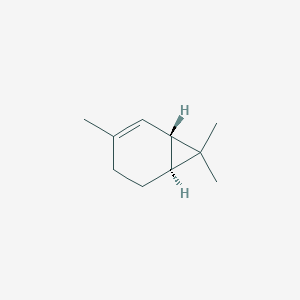![molecular formula C22H26N2O2 B12459305 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12459305.png)
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a cyclohexyl ring, which is further substituted with a 2,6-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide typically involves the reaction of 2,6-dimethylaniline with cyclohexyl isocyanate to form the intermediate N-(2,6-dimethylphenyl)cyclohexylcarbamate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions generally include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide: A piperidinecarboxamide with similar structural features.
4-Chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(2-furylmethyl)benzamide: A benzamide derivative with a chloro and furylmethyl substitution.
Uniqueness
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide is unique due to its specific substitution pattern and the presence of both cyclohexyl and benzamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C22H26N2O2 |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]benzamide |
InChI |
InChI=1S/C22H26N2O2/c1-16-10-9-11-17(2)19(16)23-21(26)22(14-7-4-8-15-22)24-20(25)18-12-5-3-6-13-18/h3,5-6,9-13H,4,7-8,14-15H2,1-2H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
NEEFWAQQVLZYKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Tert-butyl-N'-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide](/img/structure/B12459225.png)
![N,N'-bis{4-[acetyl(methyl)amino]phenyl}hexanediamide](/img/structure/B12459226.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12459229.png)
![2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B12459231.png)


![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459268.png)


![4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide](/img/structure/B12459289.png)
![N-{3-[4-methyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B12459293.png)
![N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B12459298.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12459308.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12459312.png)
